molecular formula C6H9ClN2OS B1379873 2-(Azetidin-3-yloxy)thiazole hydrochloride CAS No. 2034157-45-2

2-(Azetidin-3-yloxy)thiazole hydrochloride

Cat. No.: B1379873
CAS No.: 2034157-45-2
M. Wt: 192.67 g/mol
InChI Key: XLLIFVALNDQWLJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)thiazole hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its molecular formula C6H9ClN2OS and a molecular weight of 192.66 .

Preparation Methods

The synthesis of 2-(Azetidin-3-yloxy)thiazole hydrochloride involves several steps. One common synthetic route includes the reaction of azetidine with thiazole under specific conditions to form the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

2-(Azetidin-3-yloxy)thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Azetidin-3-yloxy)thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)thiazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-2-10-6(8-1)9-5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIFVALNDQWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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